molecular formula C17H18N2O2 B5862830 N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide

Cat. No.: B5862830
M. Wt: 282.34 g/mol
InChI Key: HGSRVRLPZGZRMT-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety

Properties

IUPAC Name

N-(2-acetamidophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-14(10-12(11)2)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSRVRLPZGZRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide typically involves the acylation of 2-aminophenyl-3,4-dimethylbenzamide. One common method is the reaction of 2-aminophenyl-3,4-dimethylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetylamino group can direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[3-(acetylamino)phenyl]-2,4-dimethylbenzamide
  • N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide
  • N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide

Comparison: N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide is unique due to the specific positioning of the acetylamino group and the dimethyl substitutions on the benzamide ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

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